molecular formula C9H21N3 B1214756 1,4,7-Trimethyl-1,4,7-triazacyclononane CAS No. 96556-05-7

1,4,7-Trimethyl-1,4,7-triazacyclononane

Cat. No. B1214756
CAS RN: 96556-05-7
M. Wt: 171.28 g/mol
InChI Key: WLDGDTPNAKWAIR-UHFFFAOYSA-N
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Patent
US05284944

Procedure details

To a magnetically stirred 500-mL flask containing 106 mL of concentrated sulfuric acid and 19 ml of milli-Q water was added 100 g (0.17 mol) of Ts3 -TACN over a few minutes. A large portion of the Ts3 -TACN floated on top of the mixture. The reaction mixture was heated in a 140° C. oil bath. After stirring vigorously for 15 minutes, the material dissolved in the acid. Heating was continued for a total of 6 hours. A 5-L flask equipped with an overhead stirrer and a condenser was cooled to 0° C. and charged with 308 g of 50% NaOH and 125 mL of water. The alkaline solution was vigorously stirred and the sulfuric acid mixture was added through an addition funnel over a 45-minute period (conducted by transferring about 20 mL aliquots into the addition funnel). The resulting mixture was intended to have a pH of 7. the reaction was maintained at 0° C. and 225 mL of 37% formaldehyde and 225 mL of 88% formic acid were added sequentially. The mixture was heated to an internal temperature of 90° C. The evolution of CO2 was moderate. The reaction was heated at this temperature for 14 hours. The reaction was cooled to 0° C. and 490 g of 50% NaOH was added over a 35-minute period through an addition funnel. The resulting slurry showed a pH of 14 (indicator paper). About 400 mL of hexane were added and the mixture was stirred for 2 minutes. The reaction mixture was filtered and the crystalline material on the grit was washed with an additional 150 mL of hexane. The organic phase of the mother liquor was separated and the aqueous portion was extracted with 200 mL of hexane. The combined extracts were dried over a small amount of Na2SO4, filtered, and concentrated to yield 25.34 g (88%) of MeTACN as a very light yellow liquid. The material was stored in a tightly-capped brown glass bottle at 0° C.
Quantity
106 mL
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
308 g
Type
reactant
Reaction Step Four
Name
Quantity
125 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
225 mL
Type
reactant
Reaction Step Six
Quantity
225 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
490 g
Type
reactant
Reaction Step Eight
Quantity
400 mL
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH2:6]1[NH:14][CH2:13][CH2:12][NH:11][CH2:10][CH2:9][NH:8][CH2:7]1.[OH-].[Na+].[CH2:17]=O.C(=O)=O.CCCC[CH2:26][CH3:27]>C(O)=O.O>[CH3:7][N:8]1[CH2:27][CH2:26][N:14]([CH3:6])[CH2:13][CH2:12][N:11]([CH3:17])[CH2:10][CH2:9]1 |f:2.3|

Inputs

Step One
Name
Quantity
106 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
19 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CNCCNCCN1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CNCCNCCN1
Step Four
Name
Quantity
308 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
125 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
225 mL
Type
reactant
Smiles
C=O
Name
Quantity
225 mL
Type
solvent
Smiles
C(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Eight
Name
Quantity
490 g
Type
reactant
Smiles
[OH-].[Na+]
Step Nine
Name
Quantity
400 mL
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
After stirring vigorously for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
the material dissolved in the acid
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
was continued for a total of 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
A 5-L flask equipped with an overhead stirrer and a condenser
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
STIRRING
Type
STIRRING
Details
The alkaline solution was vigorously stirred
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was maintained at 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to an internal temperature of 90° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated at this temperature for 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 minutes
Duration
2 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the crystalline material on the grit was washed with an additional 150 mL of hexane
CUSTOM
Type
CUSTOM
Details
The organic phase of the mother liquor was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous portion was extracted with 200 mL of hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over a small amount of Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield 25.34 g (88%) of MeTACN as a very light yellow liquid
CUSTOM
Type
CUSTOM
Details
was stored in a tightly-capped brown glass bottle at 0° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CN1CCN(CCN(CC1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.